Sodium tetrachloropalladate (II)

C–H activation microwave synthesis olefination

Researchers using PdCl₂ or Pd(OAc)₂ for aqueous-phase catalysis often face solubility-limited activation and heterogeneous metal dispersion. Sodium tetrachloropalladate(II) resolves these issues with its pre-coordinated, water-soluble [PdCl₄]²⁻ anion. • Delivers >99% conversion in <1 h under microwave-assisted C-H olefination with sSPhos-a 12-15% absolute improvement over Pd(OAc)₂-based systems. • Yields Pd/TiO₂ catalysts with 15% higher BET surface area versus the potassium analog, enabling finer metal dispersion in selective hydrogenation. • Remains fully dissolved at ambient temperature, ensuring uniform metal distribution during electroless deposition and catalyst impregnation.

Molecular Formula Cl4Na2Pd
Molecular Weight 294.2 g/mol
CAS No. 13820-53-6
Cat. No. B084130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium tetrachloropalladate (II)
CAS13820-53-6
Molecular FormulaCl4Na2Pd
Molecular Weight294.2 g/mol
Structural Identifiers
SMILES[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl
InChIInChI=1S/4ClH.2Na.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4
InChIKeyZIXLZKBNIAXVBE-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Tetrachloropalladate(II) Baseline Profile


Sodium tetrachloropalladate(II) (Na₂PdCl₄) is a water‑soluble palladium(II) coordination salt, commonly obtained as the trihydrate Na₂PdCl₄·3H₂O [1]. It belongs to the M₂PdCl₄ family of alkali‑metal tetrachloropalladates and serves as a versatile precursor for synthesizing phosphine complexes, catalytically active palladium nanoparticles, and homogeneous/heterogeneous Pd catalysts . Its square‑planar [PdCl₄]²⁻ anion delivers a stable, pre‑coordinated Pd(II) source that circumvents the low aqueous solubility of PdCl₂, enabling direct use in aqueous and biphasic reaction media [2].

1
Water-soluble Pd(II) source

Circumvents low PdCl₂ aqueous solubility

2
Aqueous/biphasic reaction compatibility

Pre-coordinated [PdCl₄]²⁻ for direct use in water mixtures

3
Versatile catalyst precursor

Forms phosphine complexes, nanoparticles, and supported catalysts

Why Sodium Tetrachloropalladate(II) Is Not Easily Replaced


Despite sharing the [PdCl₄]²⁻ anion, alkali‑metal tetrachloropalladates exhibit distinct physicochemical properties that dictate their performance in synthesis and catalysis. Solubility behavior, hygroscopicity, counter‑ion effects on nanoparticle nucleation, and electronic state of the palladium center all diverge meaningfully between sodium, potassium, and other variants [1]. Additionally, switching from PdCl₂ or Pd(OAc)₂ to Na₂PdCl₄ alters ligand‑coordination pathways and catalyst activation kinetics [2]. The quantitative evidence below demonstrates that sodium tetrachloropalladate(II) offers specific, measurable advantages over its closest analogs in key application‑relevant parameters.

Counter‑cation solubility mismatch

Potassium salt K₂PdCl₄ precipitates at room temperature; sodium analog stays dissolved, essential for ambient processing.

Ligand‑coordination divergence

Switching from Pd(OAc)₂ alters catalyst activation kinetics and may lower olefination conversion under identical conditions.

Catalyst textural properties differ

Na₂PdCl₄ consistently generates higher Pd/TiO₂ surface area than K₂PdCl₄, shifting active‑site dispersion and catalytic behavior.

Quantitative Differentiation Against Close Analogs


Catalytic C–H Olefination Performance

In a head‑to‑head comparison of Pd(II) precursors for microwave‑accelerated C–H olefination of 5‑iodoindole with acrylic acid, the combination Na₂PdCl₄/sSPhos achieved >99% conversion and 89–90% isolated yield, whereas Pd(OAc)₂/sSPhos under identical conventional heating gave only 85% conversion and 73% yield [1]. The Na₂PdCl₄‑based system also reached complete conversion in 1 hour under microwave irradiation, highlighting its rapid activation kinetics.

C–H Olefination
Head-to-head
Na₂PdCl₄/sSPhos: >99% conv., 89% yield
Pd(OAc)₂/sSPhos: 85% conv., 73% yield
Supports precursor selection for rapid microwave‑assisted olefination
+12% absolute conversion under identical reflux conditions
C–H activation microwave synthesis olefination palladium catalysis

Palladium Allergy Patch Test Sensitivity

A prospective clinical study directly compared Na₂PdCl₄ and PdCl₂ as epicutaneous patch‑test allergens. Na₂PdCl₄ exhibited a sensitivity of 65% (specificity 92%), markedly higher than the 42% sensitivity obtained with PdCl₂ (specificity 96%) [1]. The 23‑percentage‑point gain in sensitivity means Na₂PdCl₄ detects over half again as many true‑positive palladium‑allergic individuals.

Patch Test Sensitivity
Reported
Na₂PdCl₄: sensitivity 65%, specificity 92%
PdCl₂: sensitivity 42%, specificity 96%
Supports research patch‑test context for palladium allergy studies
23‑point sensitivity gain in allergic patient cohort
dermatology allergy testing patch test palladium sensitization

Aqueous Solubility at Room Temperature

Sodium tetrachloropalladate(II) remains fully dissolved in water at ambient temperature (25 °C), whereas the potassium analog K₂PdCl₄ precipitates under standard conditions and requires a hot‑water bath to maintain solution homogeneity [1]. This practical difference eliminates the need for heating equipment and prevents precipitation‑induced heterogeneity during catalyst impregnation or nanoparticle synthesis.

Aqueous Solubility
Class‑level
Na₂PdCl₄: remains dissolved at 25 °C
K₂PdCl₄: precipitates; requires hot water
Enables ambient‑temperature catalyst impregnation without heating
Eliminates precipitation‑induced heterogeneity
solubility aqueous synthesis precursor handling room‑temperature processing

Electronic State Differentiation

X‑ray photoelectron spectroscopy (XPS) reveals a measurable difference in the Pd 3d binding energy between the sodium and potassium tetrachloropalladate salts. Na₂PdCl₄ shows a Pd 3d₅/₂ binding energy of 337.9 eV, whereas K₂PdCl₄ appears at 338.1 eV [1]. This 0.2 eV shift, while small, reflects the influence of the alkali‑metal counter‑ion on the electron density at the palladium center, which can subtly modulate catalyst‑support interactions and reducibility.

Pd 3d Binding Energy
Cross‑study
Na₂PdCl₄: 337.9 eV
K₂PdCl₄: 338.1 eV
Counter‑ion modulates Pd electron density subtly
ΔE = 0.2 eV may influence reduction kinetics
XPS binding energy electronic structure catalyst characterization

Catalyst Textural Properties

When Pd/TiO₂ catalysts are prepared by identical chemical reduction (CR) methods, the choice of palladium precursor significantly alters the textural properties of the final material. Using Na₂PdCl₄ yields a catalyst with a BET surface area of 49.32 m²/g and mesopore volume of 0.330 cm³/g, whereas K₂PdCl₄ under the same conditions gives a lower surface area of 42.86 m²/g and a larger mesopore volume of 0.380 cm³/g [1]. This demonstrates that the sodium salt promotes the formation of a higher‑surface‑area, more finely dispersed Pd phase.

BET Surface Area
Head‑to‑head
Na₂PdCl₄‑derived Pd/TiO₂: 49.32 m²/g
K₂PdCl₄‑derived: 42.86 m²/g
Higher dispersion potential for structure‑sensitive hydrogenation
+15% surface area, mesopore volume –13%
heterogeneous catalysis TiO₂ support BET surface area catalyst textural properties

Key Application Scenarios


Microwave-Assisted C–H Functionalization

In pharmaceutical process chemistry, where microwave reactors are employed to accelerate C–H olefination and cross‑coupling steps, Na₂PdCl₄/sSPhos delivers >99% conversion in under 1 hour, outperforming Pd(OAc)₂‑based systems by 12–15% absolute conversion [1]. This scenario demands a precursor that activates rapidly under dielectric heating and maintains high activity in aqueous/organic biphasic media.

Palladium Allergy Diagnostic Kits

For patch‑test manufacturers and occupational dermatology clinics, Na₂PdCl₄ provides 65% sensitivity—23 percentage points higher than PdCl₂—enabling more reliable identification of palladium‑sensitized individuals [1]. The compound’s room‑temperature solubility also simplifies the preparation of standardized 3% petrolatum test formulations.

Room-Temperature Aqueous Synthesis

When catalyst impregnation or electroless deposition must be performed at ambient temperature to preserve thermally labile supports or reduce energy costs, Na₂PdCl₄ is the only tetrachloropalladate salt that remains fully dissolved without heating [1]. This eliminates precipitation‑induced heterogeneity and ensures uniform metal distribution across high‑surface‑area supports [2].

Pd/TiO₂ Hydrogenation Catalyst Optimization

In the development of supported palladium catalysts for selective hydrogenation, Na₂PdCl₄ yields a Pd/TiO₂ material with 15% higher BET surface area than the potassium analog, promoting finer metal dispersion and enhanced accessibility of active sites [1]. This directly influences catalytic efficiency in reactions such as maleic acid hydrogenation to succinic acid.

Application
Selection Property
Validation Focus
Microwave C–H functionalization
Rapid microwave activation kinetics
Conversion and yield review under dielectric heating
Palladium allergy patch‑test research
Allergen formulation compatibility
Sensitivity/specificity endpoint review
Ambient‑temperature aqueous synthesis
Room‑temperature solubility
Solution homogeneity and metal distribution review
Pd/TiO₂ hydrogenation catalyst
Metal dispersion capability
BET surface area and porosity review

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